16-Oxolyclanitin-29-yl p-coumarate
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Overview
Description
16-Oxolyclanitin-29-yl p-coumarate is a natural product with significant potential in the field of life sciences. It is known for its profound impact on various biological pathways, making it a valuable compound for scientific research . The molecular formula of this compound is C39H54O8, and it has a molecular weight of 650.84 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Oxolyclanitin-29-yl p-coumarate typically involves the esterification of 16-Oxolyclanitin with p-coumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques such as column chromatography and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
16-Oxolyclanitin-29-yl p-coumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
16-Oxolyclanitin-29-yl p-coumarate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological pathways and its potential as a therapeutic agent.
Medicine: Research focuses on its potential to inhibit enzymes and receptors involved in cancer and inflammatory diseases.
Industry: It is used in the development of new materials and products with specific properties
Mechanism of Action
The mechanism of action of 16-Oxolyclanitin-29-yl p-coumarate involves its interaction with specific molecular targets and pathways. It selectively inhibits enzymes and receptors that play a role in the progression of various diseases, including cancer and inflammatory conditions. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
16-Oxolyclanitin-29-yl p-coumarate is unique due to its specific structure and biological activity. Similar compounds include other triterpenoids and coumarate derivatives, such as:
Betulinic acid: Known for its anti-cancer properties.
Oleanolic acid: Used for its anti-inflammatory and hepatoprotective effects.
Ursolic acid: Studied for its anti-tumor and anti-inflammatory activities.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C39H54O8 |
---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
[(1S,6R,7S,8S,9R,11R,12S,15S,16R,19R,20S,21R)-8,9,19-trihydroxy-20-(hydroxymethyl)-1,7,11,16,20-pentamethyl-5-oxo-7-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-enyl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H54O8/c1-35-16-14-30-36(2,17-15-31(44)38(30,4)21-40)29(35)12-11-26-24(19-35)18-27(42)33-37(26,3)20-28(43)34(46)39(33,5)22-47-32(45)13-8-23-6-9-25(41)10-7-23/h6-10,13,18,26,28-31,33-34,40-41,43-44,46H,11-12,14-17,19-22H2,1-5H3/b13-8+/t26-,28+,29-,30+,31+,33+,34+,35-,36+,37+,38+,39+/m0/s1 |
InChI Key |
MRWGLEJAOZFVHP-WGJNRXGMSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC(=O)[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC4C(=CC(=O)C5C4(CC(C(C5(C)COC(=O)C=CC6=CC=C(C=C6)O)O)O)C)C2)(CCC(C3(C)CO)O)C |
Origin of Product |
United States |
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